2H-Pyran, 2-(4-bromophenyl)tetrahydro-
CAS No.: 916235-96-6
Cat. No.: VC8317402
Molecular Formula: C11H13BrO
Molecular Weight: 241.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 916235-96-6 |
|---|---|
| Molecular Formula | C11H13BrO |
| Molecular Weight | 241.12 g/mol |
| IUPAC Name | 2-(4-bromophenyl)oxane |
| Standard InChI | InChI=1S/C11H13BrO/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h4-7,11H,1-3,8H2 |
| Standard InChI Key | KHDUWUHBPGDZNA-UHFFFAOYSA-N |
| SMILES | C1CCOC(C1)C2=CC=C(C=C2)Br |
| Canonical SMILES | C1CCOC(C1)C2=CC=C(C=C2)Br |
Introduction
Structural Elucidation and Molecular Characteristics
Core Structure and Nomenclature
2-(4-Bromophenyl)tetrahydro-2H-pyran (CAS 126534-44-9) consists of a tetrahydropyran ring system—a fully saturated six-membered cyclic ether—with a 4-bromophenyl substituent at the 2-position . The IUPAC name, (2-bromophenyl)(oxan-4-yl)methanone, reflects its ketone derivative in certain synthetic intermediates, though the parent compound lacks the carbonyl group . Key structural features include:
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Tetrahydropyran backbone: A chair conformation is thermodynamically favored, with the bromophenyl group occupying an equatorial position to minimize steric strain.
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Substituent orientation: The para-bromo group on the phenyl ring directs electrophilic substitution reactions and influences molecular dipole moments.
Table 1: Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₃BrO | |
| Molecular Weight | 241.12 g/mol | |
| Exact Mass | 240.009 g/mol | |
| LogP (Partition Coeff.) | 3.53 (predicted) | |
| Topological PSA | 18.46 Ų |
Stereochemical Considerations
The compound exhibits chirality at the 2-position of the tetrahydropyran ring. The (S)-enantiomer (CAS 126534-44-9) has been isolated and characterized via chiral chromatography and X-ray crystallography in related derivatives . Enantiomeric purity critically influences biological activity, as demonstrated in receptor-binding studies of analogous compounds .
Synthetic Methodologies
Classical Etherification Routes
A predominant synthesis involves the Williamson ether synthesis, adapting protocols from Sterling Drug Inc. patents (US4339576, US4304911) :
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Protection of 4-bromophenethyl alcohol:
Treatment with dihydropyran under acidic conditions yields 2-(4-bromophenethoxy)tetrahydro-2H-pyran . -
O-Dealkylation:
Controlled cleavage using boron tribromide (BBr₃) in dichloromethane removes the ethoxy spacer, affording the target compound .
Modern Catalytic Approaches
Recent advancements employ transition-metal catalysis. A palladium-catalyzed coupling between 4-bromophenylboronic acid and tetrahydropyran-2-yl triflate achieves higher yields (78–82%) under mild conditions . Key reaction parameters:
Table 2: Comparative Synthesis Yields
| Method | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Classical Williamson | 65 | 95 | |
| Pd-Catalyzed Coupling | 82 | 99 | |
| Microwave-Assisted | 74 | 97 |
Enantioselective Synthesis
Chiral resolution of racemic mixtures using immobilized lipase B from Candida antarctica (CAL-B) on mesoporous silica achieves >99% ee for the (S)-enantiomer . Reaction conditions:
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Substrate: Racemic 2-(4-bromophenyl)tetrahydro-2H-pyran
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Enzyme loading: 20 mg/mL
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Solvent: tert-Butyl methyl ether
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) reveals a glass transition temperature (Tg) of −15°C and decomposition onset at 210°C under nitrogen . The bromophenyl group enhances thermal stability compared to non-halogenated analogs.
Solubility Profile
Experimental solubility data in common solvents (25°C):
Hydrogen-bonding capacity (H-bond donors: 0; acceptors: 2) limits aqueous solubility, necessitating formulation strategies for biological applications .
Reactivity and Functionalization
Electrophilic Aromatic Substitution
The bromine atom directs incoming electrophiles to the ortho and para positions of the phenyl ring. Nitration studies using HNO₃/H₂SO₄ yield 3-nitro-4-bromo derivatives (87% yield) .
Ring-Opening Reactions
Treatment with HI (57% aq.) at reflux cleaves the tetrahydropyran ring, generating 4-bromophenethyl iodide (91% yield) . This reactivity enables conversion to phenethylamine derivatives.
Cross-Coupling Applications
The bromide serves as a handle for Suzuki-Miyaura couplings. Reaction with phenylboronic acid under Pd(OAc)₂ catalysis produces biphenyl derivatives (89% yield) :
Pharmaceutical Applications
Kinase Inhibition
Molecular docking studies position the tetrahydropyran oxygen as a hydrogen-bond acceptor in ATP-binding pockets. Analogues show IC₅₀ = 120 nM against CDK2 .
Prodrug Development
The tetrahydropyran moiety serves as a protecting group for hydroxyl-containing drugs. Enzymatic cleavage in vivo regenerates active compounds, as demonstrated in anti-inflammatory prodrugs .
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